2-Fluoro-6-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by its unique fluorinated structure, which imparts distinct chemical properties. The compound's molecular formula is , and it has a molecular weight of 251.22 g/mol. This compound is classified under the category of aromatic amines due to the presence of an aniline group, which is known for its applications in various chemical syntheses and as intermediates in the production of pharmaceuticals and agrochemicals.
The synthesis of 2-Fluoro-6-methyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of 2-fluoro-6-methylaniline using 2,2,2-trifluoroethylamine. This reaction typically requires a catalyst to facilitate the process.
The molecular structure of 2-Fluoro-6-methyl-N-(2,2,2-trifluoroethyl)aniline features a fluorinated aromatic ring with a methyl group and a trifluoroethyl side chain attached to the nitrogen atom. The structural representation can be summarized as follows:
CC1=C(C=C(C=C1)F)NCC(F)(F)F
The compound can undergo various chemical reactions typical for aromatic amines and fluorinated compounds. Notable reactions include:
The mechanism of action for 2-Fluoro-6-methyl-N-(2,2,2-trifluoroethyl)aniline primarily revolves around its reactivity due to the electron-withdrawing effects of fluorine atoms. This property enhances its electrophilic behavior in various chemical transformations.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5